molecular formula C22H17N3O5S B15034078 2-[4-[(Z)-(5-imino-7-oxo-3-phenyl-thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxy-phenoxy]acetic acid

2-[4-[(Z)-(5-imino-7-oxo-3-phenyl-thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxy-phenoxy]acetic acid

Cat. No.: B15034078
M. Wt: 435.5 g/mol
InChI Key: AXDOBMHWCWLCJF-IOBVOHSESA-N
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Description

2-(4-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolopyrimidine core, followed by the introduction of the phenyl group and the methoxyphenoxyacetic acid moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID stands out due to its unique thiazolopyrimidine core and the specific functional groups attached to it. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17N3O5S

Molecular Weight

435.5 g/mol

IUPAC Name

2-[4-[(Z)-(5-imino-7-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C22H17N3O5S/c1-29-18-10-13(7-8-17(18)30-11-19(26)27)9-15-20(23)25-16(14-5-3-2-4-6-14)12-31-22(25)24-21(15)28/h2-10,12,23H,11H2,1H3,(H,26,27)/b15-9-,23-20?

InChI Key

AXDOBMHWCWLCJF-IOBVOHSESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCC(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCC(=O)O

Origin of Product

United States

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